molecular formula C26H22FN3O4S B11084007 methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11084007
M. Wt: 491.5 g/mol
InChI Key: LTGQHYCPKUECAE-UHFFFAOYSA-N
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Description

Methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with a molecular formula of C26H22FN3O4S . This compound is characterized by its unique structure, which includes a thiazinan ring, a benzyl group, and a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves several steps. One common method includes the reaction of 3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl with methyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .

Comparison with Similar Compounds

Methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C26H22FN3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 4-[[3-benzyl-2-(3-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22FN3O4S/c1-34-25(33)18-10-12-20(13-11-18)28-24(32)22-15-23(31)30(16-17-6-3-2-4-7-17)26(35-22)29-21-9-5-8-19(27)14-21/h2-14,22H,15-16H2,1H3,(H,28,32)

InChI Key

LTGQHYCPKUECAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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